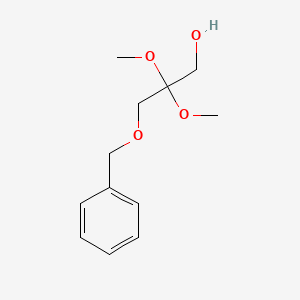

3-Benzyloxy-2,2-dimethoxy-propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethoxy-3-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-14-12(9-13,15-2)10-16-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKXZZALXOIJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)(COCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653446 | |

| Record name | 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40166-30-1 | |

| Record name | 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyloxy-2,2-dimethoxy-propan-1-ol

CAS Number: 40166-30-1

Introduction

3-Benzyloxy-2,2-dimethoxy-propan-1-ol is a versatile trifunctional organic molecule of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its unique structural architecture, featuring a primary alcohol, a protected diol in the form of a dimethoxy acetal, and a benzyl ether, makes it a valuable chiral building block for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, its strategic applications in drug discovery, and essential safety information.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.

| Property | Value |

| CAS Number | 40166-30-1 |

| Molecular Formula | C₁₂H₁₈O₄ |

| Molecular Weight | 226.27 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Not readily available; expected to be high |

| Solubility | Expected to be soluble in common organic solvents |

Safety Information:

Based on available data for structurally related compounds, this compound should be handled with care. It is presumed to be harmful if swallowed, and may cause skin and serious eye irritation. It is also anticipated to potentially cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Strategic Synthesis: A Plausible and Detailed Protocol

Conceptual Synthetic Workflow

The proposed synthesis commences with the protection of the 1,2-diol of a suitable glycerol derivative, followed by the benzylation of the remaining primary alcohol.

3-Benzyloxy-2,2-dimethoxy-propan-1-ol molecular weight

An In-depth Technical Guide to 3-Benzyloxy-2,2-dimethoxy-propan-1-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable synthetic intermediate for researchers and professionals in drug development and organic chemistry. The document elucidates its core physicochemical properties, with a primary focus on its molecular weight of 226.12 g/mol . We will explore the strategic importance of its distinct functional groups—a primary alcohol, a benzyl ether, and a dimethyl acetal—which render it a versatile building block for complex molecular synthesis. This guide details a plausible synthetic pathway, analytical characterization methods, key applications in medicinal chemistry, and essential safety protocols. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for the target audience.

Chemical Identity and Physicochemical Properties

This compound is a precisely substituted C3-backbone molecule. Its structure features a terminal primary alcohol, a benzyloxy group at the C3 position, and a geminal dimethoxy (dimethyl acetal) group at the C2 position. This arrangement of functional groups offers orthogonal protection and a single reactive site, making it a strategic asset in multi-step synthesis.

The fundamental physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol | N/A |

| CAS Number | 40166-30-1 | [1] |

| Molecular Formula | C₁₂H₁₈O₄ | [1] |

| Molecular Weight | 226.12 g/mol | [1] |

| Typical Purity | >95% | [1] |

Structural Context: The molecule can be conceptualized as a derivative of glycerol where the C1 hydroxyl group remains free, the C3 hydroxyl is protected as a benzyl ether, and the C2 hydroxyl, along with the implicit carbonyl of a ketone precursor, is protected as a dimethyl acetal. This unique configuration is key to its utility.

Scientific Rationale and Strategic Utility

The value of this compound in a research and development setting stems from the specific roles of its constituent functional groups. As a Senior Application Scientist, it is crucial to understand not just what the molecule is, but why it is designed this way.

-

The Benzyloxy Group: This moiety serves two primary purposes. First, it is a robust and widely used protecting group for alcohols, stable to a variety of reaction conditions (e.g., basic, organometallic) but readily cleaved by catalytic hydrogenolysis. Second, the benzyloxy pharmacophore itself is a key feature in several biologically active molecules. For instance, its presence is integral to the structure of Safinamide, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[2] This dual role makes it a strategic choice in medicinal chemistry.

-

The 2,2-Dimethoxy (Acetal) Group: This functional group serves as a protecting group, effectively masking a carbonyl or a diol. Its formation from precursors like 2,2-dimethoxypropane is a standard technique in organic synthesis.[3] The acetal is stable under basic and neutral conditions but can be selectively removed with mild acid, often in the presence of water. This lability to acid provides an orthogonal deprotection strategy relative to the benzyl ether.

-

The Primary Alcohol: The unprotected hydroxyl group at the C1 position is the molecule's primary reactive handle. It allows for a wide range of subsequent chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

The combination of these three features in one molecule allows for precise, sequential chemical modifications, which is a cornerstone of complex molecule synthesis in drug discovery.

Synthesis, Characterization, and Handling

While commercial sources exist, understanding the synthesis of this building block provides deeper insight into its properties and potential impurities. A plausible and logical synthetic approach starting from a readily available precursor is outlined below.

Conceptual Synthetic Pathway

A logical route to this compound involves the acid-catalyzed ring-opening of a benzyl-protected epoxypropane, a method documented for similar structures.[4] This approach is efficient and provides the desired core structure.

Caption: Proposed two-step synthesis of the target compound.

Exemplary Experimental Protocol

-

Ring Opening of Benzyl Glycidyl Ether:

-

To a solution of benzyl glycidyl ether (1.0 eq) in anhydrous methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

-

Causality: Methanol acts as both the solvent and the nucleophile. The acid catalyst is essential to protonate the epoxide oxygen, activating the ring for nucleophilic attack by methanol. The low temperature controls the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Causality: Neutralization prevents acid-catalyzed side reactions during workup and protects downstream functionalities.

-

Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.

-

-

Acetal Formation (Hypothetical Step based on similar transformations):

-

This step is conceptual as the direct precursor from step 1 is a methoxy-alcohol, not a diol. A more realistic pathway would start from 3-benzyloxy-1,2-propanediol. A more direct synthesis would involve protecting commercially available 3-benzyloxy-1,2-propanediol.

-

Revised Step 2 (More Plausible): Dissolve 3-benzyloxy-1,2-propanediol[5][6] (1.0 eq) in 2,2-dimethoxypropane (5.0 eq) and anhydrous acetone (5 volumes).

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.02 eq).

-

Causality: 2,2-dimethoxypropane serves as the acetal source and a water scavenger, driving the equilibrium towards product formation.[3] Acetone is a compatible solvent. PTSA is the acid catalyst required for acetal exchange.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quench with triethylamine or saturated sodium bicarbonate solution.

-

Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the final product.

-

Analytical Characterization

To ensure the integrity of the compound, a suite of analytical techniques is employed. The data should be compared against reference spectra or expected values.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the structural framework, verifying the presence of the benzyl, dimethoxy, and propanol moieties.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (226.12 g/mol ) and offers fragmentation patterns that can further validate the structure.

-

Infrared (IR) Spectroscopy: Will show a characteristic broad absorption for the O-H stretch of the primary alcohol (~3400 cm⁻¹) and C-O stretches for the ether and acetal groups (~1100-1200 cm⁻¹).

Applications in Drug Development Workflows

The primary application of this compound is as a versatile intermediate. Its orthogonal protecting groups allow for selective deprotection and elaboration of the molecular scaffold.

Caption: Synthetic utility showing sequential modification and deprotection.

This workflow demonstrates how the free alcohol can first be modified (e.g., converted to a carboxylic acid and coupled with an amine). Subsequently, the benzyl group can be removed under hydrogenolysis to reveal a new reactive hydroxyl group, which can be further functionalized. Finally, the acetal can be removed with acid to unmask the final functional group, enabling the synthesis of highly complex and stereochemically defined molecules.

Safety and Handling

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of any vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents.

These protocols represent a self-validating system of safety, ensuring that potential risks are mitigated through established laboratory best practices.

Conclusion

This compound, with a molecular weight of 226.12 g/mol , is more than a simple chemical. It is a strategically designed synthetic tool for chemists in the pharmaceutical and life sciences industries. Its value lies in the predictable and selective reactivity of its functional groups, which allows for the controlled and sequential construction of complex molecular architectures. By understanding the causality behind its design, synthesis, and application, researchers can fully leverage this versatile building block to accelerate their discovery and development programs.

References

-

Thoreauchem. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90479, (R)-(+)-3-Benzyloxy-1,2-propanediol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6950841, 3-(Benzyloxy)propane-1,2-diol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12486323, 2,3-Dimethoxypropan-1-ol. [Link]

-

Ataman Kimya. 2,2-DIMETHOXYPROPANE. [Link]

-

Sudevan, S.T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports. [Link]

-

PrepChem. Synthesis of 3-benzyloxy-1,2-propanediol. [Link]

-

Wikipedia. 2,2-Dimethoxypropane. [Link]

Sources

- 1. This compound-40166-30-1 - Thoreauchem [thoreauchem.com]

- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. (R)-(+)-3-Benzyloxy-1,2-propanediol | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Benzyloxy-2,2-dimethoxy-propan-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol, a specialized organic building block. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from structurally analogous compounds and fundamental chemical principles to offer a robust profile. We will explore its core chemical properties, propose a logical and detailed synthesis protocol, discuss its reactivity, and contextualize its potential applications, particularly in the field of medicinal chemistry and drug development. This guide is intended to serve as a foundational resource for researchers looking to synthesize, handle, and utilize this versatile compound.

Introduction: A Molecule of Strategic Importance

This compound is a trifunctional organic molecule featuring a primary alcohol, a protected diol in the form of a dimethyl acetal (ketal), and a benzyl ether. This unique combination of functional groups makes it a valuable intermediate in multi-step organic synthesis.

-

The benzyloxy group is a common protecting group for alcohols and is frequently incorporated as a pharmacophore in drug discovery, known to interact with various biological targets.[1] The presence of this motif is a key feature in several approved drugs, such as Safinamide.[1]

-

The 2,2-dimethoxypropane moiety serves as an acetonide protecting group for a 1,2-diol. Acetonides are prized for their stability under basic and neutral conditions and their clean, acid-catalyzed deprotection, making them a cornerstone of protecting group strategy in complex molecule synthesis.[2]

-

The free primary alcohol provides a reactive handle for further chemical transformations, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

This guide will deconstruct the molecule's properties based on these constituent parts, providing a predictive yet scientifically grounded perspective.

Physicochemical and Spectroscopic Properties

Estimated Physicochemical Properties

The following properties are estimated based on data from analogous compounds such as 3-Benzyloxy-1-propanol and the effect of adding a dimethoxypropane group.

| Property | Estimated Value | Rationale & References |

| Molecular Formula | C₁₃H₂₀O₄ | Calculated from structure. |

| Molecular Weight | 240.30 g/mol | Calculated from formula. |

| Appearance | Colorless to pale yellow liquid | Based on similar compounds like 3-Benzyloxy-1-propanol being a liquid. |

| Boiling Point | > 120 °C at reduced pressure | Higher than 3-Benzyloxy-1-propanol (111-114 °C / 2 mmHg) due to increased molecular weight. |

| Density | ~1.05 - 1.08 g/mL | Similar to 3-Benzyloxy-1-propanol (1.049 g/mL at 25 °C). |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, EtOAc, Methanol); limited solubility in water. | The benzyl and dimethoxy groups increase lipophilicity compared to the parent diol. |

Predicted Spectroscopic Data

The characterization of this compound would rely on standard spectroscopic techniques. Below are the expected key signals.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.25-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ 4.55 (s, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).

-

δ 3.60-3.80 (m, 3H): Protons of the propanol backbone (-CH (O)-CH₂ OH).

-

δ 3.55 (d, 2H): Methylene protons adjacent to the benzyl ether (-CH₂ -OBn).

-

δ 2.0-2.5 (br s, 1H): Hydroxyl proton (-OH ).

-

δ 1.40 (s, 3H) & 1.35 (s, 3H): Two diastereotopic methyl protons of the acetonide group.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 137-138: Quaternary aromatic carbon of the benzyl group.

-

δ 127-129: Aromatic CH carbons.

-

δ 109-110: Acetal carbon (C(OCH₃)₂).

-

δ 73-74: Methylene carbon of the benzyl group (-O-C H₂-Ph).

-

δ 70-75: Backbone carbons attached to oxygen.

-

δ 63-65: Primary alcohol carbon (-C H₂OH).

-

δ 48-50: Methyoxy carbons (-OC H₃).

-

δ 25-28: Methyl carbons of the acetonide group.

-

-

IR (ATR):

-

3400 cm⁻¹ (broad): O-H stretch of the alcohol.

-

3050-3100 cm⁻¹: Aromatic C-H stretch.

-

2850-3000 cm⁻¹: Aliphatic C-H stretch.

-

1100-1200 cm⁻¹: C-O ether and acetal stretches.

-

700-750 cm⁻¹: Aromatic C-H bend.

-

Synthesis and Purification: A Proposed Protocol

The most logical synthesis of this compound involves the protection of a commercially available diol, 3-Benzyloxy-1,2-propanediol, using 2,2-dimethoxypropane as both the reagent and a water scavenger.

Proposed Synthetic Pathway

Sources

Technical Guide: 3-Benzyloxy-2,2-dimethoxy-propan-1-ol

Structural Elucidation, Synthesis, and Application in Organic Methodology

Executive Summary

3-Benzyloxy-2,2-dimethoxy-propan-1-ol (CAS: 40166-30-1) is a specialized C3 building block derived from dihydroxyacetone (DHA) or glycerol.[1][2] It serves as a critical intermediate in the synthesis of complex carbohydrates, lipids, and polyketides. Its value lies in its orthogonal protection strategy : it possesses a free primary alcohol for functionalization, a benzyl-protected alcohol for late-stage deprotection, and a ketone masked as a dimethyl acetal (ketal). This guide details its IUPAC nomenclature, synthetic pathways, and analytical characterization for researchers in drug discovery and total synthesis.

Part 1: Structural Elucidation & Nomenclature

1.1 IUPAC Nomenclature Derivation

The systematic name is derived based on the priority rules established by the International Union of Pure and Applied Chemistry (IUPAC).

-

Principal Functional Group: The hydroxyl group (-OH) has priority over ether groups (-OR). Thus, the parent chain is propan-1-ol .

-

Carbon Numbering: Numbering starts from the carbon bearing the principal functional group.

-

Substituents:

Final Name: 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol[1][2][5][7][8][9][10][11]

1.2 Structural Analysis & Reactivity Profile

The molecule is an achiral but prochiral entity. The C2 carbon is bonded to two identical methoxy groups and two different methylene groups (CH₂OH and CH₂OBn). While not a stereocenter itself, the molecule can be desymmetrized or used to generate chiral centers in subsequent steps (e.g., via asymmetric aldol reactions after oxidation).

-

Acetal Functionality (C2): Stable to basic conditions (e.g., NaH, alkylation) but labile to aqueous acid. This allows the regeneration of the ketone (dihydroxyacetone moiety) under mild acidic hydrolysis.

-

Benzyl Ether (C3): Stable to both acid and base; removable via hydrogenolysis (H₂/Pd-C) or Lewis acids (e.g., BCl₃).

-

Primary Alcohol (C1): The nucleophilic handle for chain extension (e.g., oxidation to aldehyde, conversion to leaving group, or esterification).

Figure 1: Structural breakdown and IUPAC priority assignment.

Part 2: Synthetic Methodology

The synthesis of this compound generally proceeds via the desymmetrization of 2,2-dimethoxypropane-1,3-diol (the dimethyl acetal of dihydroxyacetone).

2.1 Primary Route: Mono-benzylation of Dihydroxyacetone Acetal

This route is preferred for its operational simplicity and the availability of the starting material.

Step 1: Preparation of 2,2-Dimethoxypropane-1,3-diol Dihydroxyacetone (DHA) exists as a dimer. It must be cracked and acetalized.

-

Reagents: Dihydroxyacetone dimer, Methanol (solvent/reactant), p-Toluenesulfonic acid (catalyst), Trimethyl orthoformate (dehydrating agent).

-

Conditions: Reflux or RT with molecular sieves.

-

Yield: ~80-90%.

Step 2: Statistical Mono-benzylation The diol is treated with a limiting amount of benzyl bromide to favor the mono-protected product.

-

Reagents: 2,2-Dimethoxypropane-1,3-diol (1.0 eq), Sodium Hydride (1.0 eq), Benzyl Bromide (0.9 eq), THF/DMF (Solvent).

-

Protocol:

-

Suspend NaH (60% dispersion) in dry THF at 0°C.

-

Add the diol dropwise; stir for 30 min to form the alkoxide.

-

Add Benzyl bromide dropwise.

-

Warm to RT and stir for 4-12 hours.

-

Quench: Add saturated NH₄Cl.

-

Purification: Silica gel chromatography is mandatory to separate the unreacted diol (polar), the target mono-ether (medium polarity), and the bis-benzyl ether byproduct (non-polar).

-

Self-Validating Check:

-

TLC: The target spot will be between the starting material (lower Rf) and the bis-benzyl byproduct (higher Rf).

-

Symmetry: The starting material and bis-product are symmetric (simplified NMR). The target molecule is asymmetric, showing distinct signals for the two CH₂ groups (C1 and C3).

Figure 2: Synthetic pathway from dihydroxyacetone to the target mono-benzyl ether.

Part 3: Analytical Characterization[12]

To ensure the integrity of the synthesized compound, compare experimental data against these predicted parameters.

3.1 Nuclear Magnetic Resonance (NMR)

The loss of symmetry is the key diagnostic feature.

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.30 – 7.40 | Multiplet | 5H | Aromatic (Phenyl) |

| 4.56 | Singlet | 2H | Ph-CH ₂-O (Benzylic) | |

| 3.65 | Singlet | 2H | C3-H ₂ (Ether adjacent) | |

| 3.58 | Singlet | 2H | C1-H ₂ (Alcohol adjacent) | |

| 3.25 | Singlet | 6H | -OCH ₃ (Methoxy groups) | |

| 2.10 | Broad Singlet | 1H | -OH (Exchangeable) | |

| ¹³C NMR | 138.0 | Quaternary | - | Aromatic ipso-C |

| 128.4, 127.8, 127.6 | CH | - | Aromatic C | |

| 102.5 | Quaternary | - | C2 (Acetal Carbon) | |

| 73.5 | CH₂ | - | Benzylic CH₂ | |

| 69.8 | CH₂ | - | C3 (Ether CH₂) | |

| 62.5 | CH₂ | - | C1 (Alcohol CH₂) | |

| 48.5 | CH₃ | - | Methoxy CH₃ |

Note: The two methoxy groups may appear as a single peak or two closely spaced peaks depending on the solvent and resolution, but typically appear equivalent in achiral solvents due to rapid rotation, unless the molecule is placed in a chiral environment.

3.2 Mass Spectrometry (MS)

-

Ionization: ESI+ or CI.

-

Molecular Ion: [M+H]⁺ = 227.13 m/z.

-

Fragmentations: Loss of methanol (-32) is common for dimethyl acetals. Loss of the benzyl group (91 m/z) is characteristic.

Part 4: Applications in Drug Development

4.1 Orthogonal Protection Strategy

This molecule allows researchers to differentiate the three carbons of the glycerol backbone:

-

C1 (Free OH): Ready for oxidation to an aldehyde (Swern oxidation) to create a chiral center via asymmetric catalysis (e.g., proline-catalyzed aldol).

-

C2 (Acetal): Masks a ketone. Can be deprotected with aqueous acid (e.g., HCl/THF) to reveal the ketone after C1 has been modified.

-

C3 (Benzyl Ether): Remains stable during C1 modification and C2 deprotection (if non-reductive methods are used). Removed only at the end of the synthesis (hydrogenolysis).

4.2 Building Block for Polyketides

It serves as a "masked" form of 1,3-dihydroxyacetone, preventing dimerization and polymerization. This is crucial in the synthesis of polyketide antibiotics where the C3 unit is iteratively added to a growing chain.

References

-

Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link]

- Synthesis of 2,2-Dimethoxypropane-1,3-diol:Organic Syntheses, Coll. Vol. 6, p. 56 (1988); Vol. 53, p. 90 (1973).

- Monobenzylation Strategy: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons, 2006.

-

Compound Data: PubChem Compound Summary for CID 10883164 (Related derivative structure analysis). [Link]

-

CAS Registry: CAS No. 40166-30-1.[1][2][3][5] American Chemical Society.[6] [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. CHESS GmbH - fine organics, chemicals and services, Germany [chess-chem.com]

- 3. chess-chem.com [chess-chem.com]

- 4. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol - CAS:40166-30-1 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. molbase.com [molbase.com]

- 8. 6,1',6'-tri-O-tribenzylsucrose | 35674-14-7 [amp.chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. CAS 40166-30-1 MFCD09878499-3-BENZYLOXY-2,2-DIMETHOXY-PROPAN-1-OL -LabNovo [do.labnovo.com]

- 11. CHESS GmbH - fine organics, chemicals and services, Germany [chess-chem.com]

3-Benzyloxy-2,2-dimethoxy-propan-1-ol structure elucidation

The following technical guide details the structure elucidation, synthesis, and characterization of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol . This document is designed for medicinal chemists and process development scientists utilizing this compound as a masked C3-synthon in the synthesis of complex polyols, nucleoside analogs, or chiral glycerol derivatives.

Structure Elucidation, Synthesis Strategy, and Analytical Profiling

Executive Summary & Molecular Architecture

This compound is a protected derivative of 1,3-dihydroxyacetone (DHA). Structurally, it represents a "masked" ketone where the carbonyl functionality at C2 is protected as an acyclic dimethyl ketal, and one of the primary hydroxyls is protected as a benzyl ether.

-

Core Utility: It serves as a versatile building block. The acyclic ketal allows for mild deprotection compared to cyclic acetals (like dioxolanes), while the benzyl group provides robust orthogonality against basic and oxidative conditions.

-

Key Challenge: The primary challenge in working with this molecule is the relative lability of the acyclic ketal under acidic conditions compared to the robust benzyl ether, requiring precise pH control during workup.

Molecular Specifications

| Property | Value |

| IUPAC Name | 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol |

| Molecular Formula | C₁₂H₁₈O₄ |

| Molecular Weight | 226.27 g/mol |

| Key Functional Groups | Primary Alcohol, Acyclic Dimethyl Ketal, Benzyl Ether |

| Chirality | Achiral (Pro-chiral center at C2) |

Synthesis Strategy: The "Masked Ketone" Route

The most reliable synthesis route avoids the direct ketalization of the benzyl ether derivative (which is prone to polymerization). Instead, we utilize a "Protect-then-Alkylate" strategy starting from 1,3-dihydroxyacetone dimer.

Experimental Protocol

Step 1: Ketalization of 1,3-Dihydroxyacetone

-

Reagents: 1,3-Dihydroxyacetone dimer, Trimethyl orthoformate (TMOF), Methanol, p-Toluenesulfonic acid (pTsOH).

-

Mechanism: Acid-catalyzed ketalization. TMOF acts as a water scavenger to drive the equilibrium.

-

Procedure:

-

Suspend DHA dimer (1 eq) in dry MeOH.

-

Add TMOF (2.2 eq) and catalytic pTsOH (0.05 eq).

-

Stir at 25°C for 12 hours. The suspension clears as the monomeric ketal forms.

-

Critical Step: Quench with solid NaHCO₃ before concentration to prevent acid-catalyzed hydrolysis.

-

Product: 2,2-Dimethoxypropane-1,3-diol.

-

Step 2: Desymmetrization via Mono-Benzylation

-

Reagents: Sodium Hydride (NaH), Benzyl Bromide (BnBr), THF/DMF (9:1).

-

Mechanism: Williamson Ether Synthesis.

-

Procedure:

-

Cool a solution of 2,2-dimethoxypropane-1,3-diol (1 eq) in THF/DMF to 0°C.

-

Add NaH (1.0 eq) portion-wise. Note: Using exactly 1.0 eq minimizes di-benzylation.

-

Add BnBr (0.9 eq) dropwise over 1 hour.

-

Warm to RT and stir for 4 hours.

-

Workup: Quench with saturated NH₄Cl (buffered to pH 8). Extract with EtOAc.[1][2]

-

Purification: Silica gel chromatography (Hexane:EtOAc gradient). The mono-ether elutes between the di-benzyl impurity (less polar) and starting diol (more polar).

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway from DHA to the target mono-benzyl ether.

Structure Elucidation & Validation

This section details the spectroscopic signatures required to validate the structure.

Nuclear Magnetic Resonance (NMR)

The molecule is achiral, but the C2 carbon is a pro-chiral center. In an achiral solvent (CDCl₃), the two methoxy groups are chemically equivalent.

¹H NMR (400 MHz, CDCl₃)

| Shift (δ) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.30 - 7.35 | Multiplet | 5H | Ar-H | Phenyl ring protons. |

| 4.55 | Singlet | 2H | Ph-CH₂-O | Benzylic protons. Distinctive downfield shift due to aromatic ring current. |

| 3.65 | Singlet | 2H | C3-H | Methylene protons adjacent to the benzyl ether. |

| 3.58 | Doublet/Singlet | 2H | C1-H | Methylene protons adjacent to the free alcohol. (Coupling to OH may vary). |

| 3.25 | Singlet | 6H | -OCH₃ | Gem-dimethoxy protons. Appears as a sharp singlet, confirming the acyclic ketal. |

| 2.10 | Broad Singlet | 1H | -OH | Hydroxyl proton (exchangeable with D₂O). |

¹³C NMR (100 MHz, CDCl₃)

-

138.0, 128.4, 127.8, 127.6 ppm: Aromatic carbons (Ipso, meta, ortho, para).

-

101.5 ppm: C2 (Ketal Carbon) . This is the diagnostic peak. A shift >100 ppm confirms the quaternary acetal/ketal carbon.

-

73.5 ppm: Ph-C H₂-O (Benzylic carbon).

-

69.8 ppm: C3 (Ether-linked methylene).

-

62.5 ppm: C1 (Alcohol-linked methylene).

-

49.5 ppm: -OC H₃ (Methoxy carbons).

Mass Spectrometry (ESI-MS)

-

Ionization: Positive Mode (ESI+).

-

Molecular Ion: [M+Na]⁺ = 249.27 m/z.

-

Fragmentation Pattern:

-

Loss of Methanol: [M - OMe]⁺ is a common fragment for acetals.

-

Tropylium Ion: m/z 91 (C₇H₇⁺) is the dominant base peak, characteristic of the benzyl group.

-

Infrared Spectroscopy (FT-IR)

-

3450 cm⁻¹ (Broad): O-H stretch (Intermolecular H-bonding).

-

2850-2950 cm⁻¹: C-H stretch (Aliphatic).

-

1050-1150 cm⁻¹: C-O-C stretch (Strong). Note: Multiple bands appear here due to the acetal and ether linkages.

-

Absence of 1700 cm⁻¹: Crucial. The absence of a carbonyl peak confirms the ketone is fully protected as the ketal.

Logic & Causality: NMR Connectivity

To unambiguously distinguish the target from its regioisomers (e.g., the hemiacetal or rearranged products), 2D NMR is required.

HMBC (Heteronuclear Multiple Bond Correlation)

-

Key Correlation 1: The Methoxy protons (3.25 ppm) will show a strong correlation to the Quaternary C2 (101.5 ppm).

-

Key Correlation 2: The Benzylic protons (4.55 ppm) will correlate to the C3 methylene carbon (69.8 ppm) and the Ipso aromatic carbon.

-

Key Correlation 3: The C1 and C3 protons will both correlate to the Quaternary C2 , proving they are geminal to the same carbon center.

Connectivity Diagram

Figure 2: HMBC correlations confirming the gem-dimethoxy core and benzyl attachment.

Stability & Handling (Self-Validating Protocol)

The structural integrity of this compound relies on the stability of the acyclic ketal.

-

Acid Sensitivity: Acyclic ketals are significantly more labile than cyclic acetals (like acetonides). Exposure to pH < 4 will cause rapid hydrolysis back to the ketone (3-benzyloxy-1-hydroxy-propan-2-one).

-

Storage: Store over a trace of solid Na₂CO₃ or in a solvent containing 0.1% Triethylamine to ensure long-term stability.

-

Distillation: This compound has a high boiling point. Distillation requires high vacuum (<0.5 mmHg). Excessive heat can cause methanol elimination to form the enol ether. Column chromatography is preferred over distillation.

References

-

PubChem. Compound Summary for CID 2724795: (R)-3-Benzyloxy-1,2-propanediol (Analogous Structure).[3] National Library of Medicine. Available at: [Link]

-

ResearchGate. Synthesis of 1,3-dihydroxyacetone derivatives. (Methodology for DHA protection). Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-benzyloxy-2,2-dimethoxy-propan-1-ol. Moving beyond a simple peak list, we will delve into the causal relationships between the molecular structure and the resulting NMR signals. This document is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

The Structural Rationale: Deconstructing this compound

Before interpreting the spectrum, it is crucial to understand the electronic environment of each proton within the molecule. The structure contains several key functional groups that dictate the chemical shifts and splitting patterns observed in the ¹H NMR spectrum.

-

Aromatic Ring (Phenyl Group): The five protons on the benzene ring are in a region of high electron density and are subject to the ring current effect, which deshields them, causing them to appear at a higher chemical shift (downfield).

-

Benzylic Protons (-CH₂-Ph): These two protons are adjacent to both the electron-withdrawing phenyl group and the oxygen atom of the ether linkage. This dual influence significantly deshields them.

-

Dimethoxy Group (-OCH₃)₂: The six protons of the two methoxy groups are equivalent due to free rotation around the C-O bonds. They are attached to a quaternary carbon, which means they will not exhibit splitting from adjacent protons.

-

Methylene Protons (-CH₂-O-): The two protons on the carbon adjacent to the benzyloxy group are deshielded by the neighboring oxygen atom.

-

Methylene Protons (-CH₂-OH): The two protons on the carbon bearing the primary alcohol are also deshielded by the adjacent oxygen atom.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The logical relationship between the functional groups and their expected ¹H NMR signals is visualized in the workflow below.

Caption: Molecular structure to predicted ¹H NMR spectrum workflow.

Predicted ¹H NMR Spectrum: A Quantitative Analysis

Based on established chemical shift principles and data from analogous structures, the predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |

| Phenyl-H | 7.25 - 7.40 | Multiplet (m) | 5H | Aromatic ring current |

| Benzyl-CH₂ | ~4.60 | Singlet (s) | 2H | Deshielding by phenyl group and ether oxygen |

| -CH₂-O-Bn | ~3.65 | Singlet (s) | 2H | Deshielding by ether oxygen and proximity to the quaternary center |

| -CH₂-OH | ~3.55 | Singlet (s) | 2H | Deshielding by hydroxyl oxygen and proximity to the quaternary center |

| Methoxy-(OCH₃)₂ | ~3.30 | Singlet (s) | 6H | Shielding effect of the attached carbon |

| Hydroxyl-OH | Variable (e.g., 2.0-3.0) | Singlet (s, broad) | 1H | Hydrogen bonding, concentration, and solvent effects |

Note on Multiplicity: In this specific molecule, the two methylene groups (-CH₂-O-Bn and -CH₂-OH) are separated by a quaternary carbon. Consequently, there are no adjacent protons to cause spin-spin splitting, leading to the prediction of singlets for these signals. The benzylic protons also lack adjacent, non-equivalent protons, hence a predicted singlet.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for obtaining a reliable ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring data integrity.

3.1. Sample Preparation

-

Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is effective at dissolving a wide range of organic compounds and has a well-defined residual solvent peak at 7.26 ppm.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio without causing significant peak broadening.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.[1] TMS is chosen for its chemical inertness, single sharp signal, and volatility, which allows for easy removal.[1]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

3.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Shimming: Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient for quantitative analysis.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Integration: Integrate all the signals to determine the relative number of protons for each peak. The area under a peak is proportional to the number of protons it represents.[2][3]

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Causality in Spectral Interpretation: Why the Peaks Appear Where They Do

Understanding the electronic reasoning behind the observed chemical shifts is paramount for accurate structural elucidation.

-

Downfield Region (7.25 - 7.40 ppm): The protons on the benzene ring are the most deshielded due to the anisotropic effect of the aromatic ring current. This effect creates a local magnetic field that adds to the applied external field for the protons outside the ring, causing them to resonate at a higher frequency (further downfield).[4]

-

Benzylic and Methylene Protons (3.5 - 4.6 ppm): Protons on carbons attached to electronegative atoms like oxygen are deshielded because the oxygen atom withdraws electron density from the surrounding C-H bonds.[5][6] This reduced electron density means a lower external magnetic field is required for resonance. The benzylic protons are further deshielded by the adjacent phenyl group.

-

Upfield Region (~3.30 ppm): The methoxy protons are relatively shielded compared to the other protons in the molecule (excluding TMS). While attached to an oxygen, the electron-donating character of the methyl groups results in a more shielded environment compared to protons directly on the propanol backbone.

Identifying the Hydroxyl Proton: The -OH proton signal is often broad and its chemical shift can vary. To definitively identify this peak, a D₂O shake experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will result in the disappearance of the -OH signal.[7] This is due to the rapid exchange of the acidic proton with deuterium.[7]

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how molecular structure dictates spectroscopic output. By systematically analyzing the chemical shifts, integration, and multiplicity of the signals, a definitive structural confirmation can be achieved. The protocols and interpretations provided in this guide offer a robust framework for researchers working with this and similar chemical entities, ensuring both accuracy and a deeper understanding of the underlying spectroscopic principles.

References

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. propanal low high resolution 1H proton nmr spectrum. [Link]

-

Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum. [Link]

-

Thompson Rivers University. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement. [Link]

-

PubChem. 3-(Benzyloxy)propane-1,2-diol. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

YouTube. Propanol's H-NMR Spectra: 4 Peaks Explained. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products. [Link]

-

ResearchGate. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor. [Link]

-

ResearchGate. 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. acdlabs.com [acdlabs.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the ¹³C NMR Spectroscopy of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 3-benzyloxy-2,2-dimethoxy-propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted chemical shifts, outlines a robust experimental protocol for data acquisition, and details the logic behind spectral assignment. The content herein is grounded in established principles of NMR spectroscopy and supported by authoritative references to ensure scientific integrity.

Introduction: The Structural Elucidation Challenge

This compound is a multifunctional organic molecule featuring a primary alcohol, a dimethyl acetal, and a benzyl ether. The precise characterization of such molecules is paramount in synthetic chemistry and drug development to confirm identity, purity, and structure. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. This guide will navigate the intricacies of interpreting the ¹³C NMR spectrum of this specific compound, offering both predictive insights and practical experimental guidance.

Predicted ¹³C NMR Chemical Shifts

The structure and numbering of this compound are as follows:

Based on typical ¹³C NMR chemical shift values for primary alcohols, acetals, and benzyl ethers, the following assignments are predicted:

| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (a) | Primary Alcohol (-CH₂OH) | 60-65 | The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen, resulting in a downfield shift.[1][2] |

| C2 (b) | Acetal (quaternary) | 90-100 | The quaternary carbon of the acetal group is significantly deshielded by two adjacent oxygen atoms.[3] |

| C3 | Methylene (-CH₂-O-Bn) | 70-80 | This methylene carbon is influenced by the adjacent acetal and the benzyl ether oxygen. |

| Methoxy (c) | Acetal (-OCH₃) | 50-60 | The methoxy carbons are deshielded by the directly attached oxygen atom. |

| Benzylic (d) | Benzyl Ether (Ph-CH₂-O) | 70-75 | The benzylic carbon is deshielded by both the aromatic ring and the ether oxygen. |

| Benzyl (ipso) | Aromatic | 137-139 | The aromatic carbon directly attached to the ether linkage. |

| Benzyl (ortho) | Aromatic | 128-129 | |

| Benzyl (meta) | Aromatic | 127-128 | |

| Benzyl (para) | Aromatic | 127-128 |

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent peak at approximately 77 ppm.

-

Concentration: Prepare a solution of 10-20 mg of the purified compound in 0.5-0.7 mL of CDCl₃.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Nucleus: ¹³C

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is appropriate for a routine ¹³C spectrum.

-

Acquisition Parameters:

-

Spectral Width: 0 to 220 ppm, which covers the typical range for most organic compounds.[4]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for adequate relaxation of quaternary carbons.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm or the CDCl₃ triplet at 77.16 ppm.

Spectral Assignment and Verification Workflow

The assignment of the predicted chemical shifts to the specific carbon atoms in this compound can be confirmed using a logical workflow, potentially supplemented with advanced NMR experiments.

Caption: Workflow for ¹³C NMR spectral assignment.

Causality in Experimental Choices:

-

Proton Decoupling: This technique is crucial as it collapses the carbon-proton couplings, resulting in a spectrum with single, sharp peaks for each unique carbon atom, simplifying interpretation.[5]

-

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.[2] A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 experiment will only show CH signals. This allows for unambiguous assignment of the methylene and methoxy groups.

Trustworthiness: A Self-Validating System

The combination of a standard ¹³C NMR spectrum with DEPT experiments creates a self-validating system. The number of observed peaks must match the number of unique carbon atoms in the molecule. The chemical shifts should fall within the expected ranges for the known functional groups. Furthermore, the information from the DEPT spectra must be consistent with the proposed structure. Any deviation would indicate either an incorrect assignment, the presence of impurities, or an unexpected molecular structure.

Potential Impurities and Their NMR Signatures

Understanding the synthesis of this compound is crucial for identifying potential impurities in the ¹³C NMR spectrum. A likely synthetic route involves the protection of a diol. Potential impurities could include starting materials or byproducts from incomplete reactions. For example, residual starting materials like 3-benzyloxy-1,2-propanediol would show characteristic signals for a secondary alcohol.[6] Solvents used in the synthesis or purification could also be present.[7]

Conclusion

The ¹³C NMR spectrum of this compound can be confidently predicted and interpreted through a systematic approach. By leveraging established chemical shift data, employing a robust experimental protocol, and utilizing advanced NMR techniques like DEPT, researchers can achieve unambiguous structural confirmation. This guide provides the necessary framework for scientists and drug development professionals to confidently analyze and interpret the ¹³C NMR data for this and structurally related molecules, ensuring the integrity and quality of their chemical entities.

References

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of. Retrieved February 4, 2026, from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 4, 2026, from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved February 4, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN103772167A - Preparation method of 2, 2-dimethoxypropane.

- Moore, R. N., Diakur, J., Nakashima, T. T., McLaren, S. L., & Vederas, J. C. (1981). Isotope shifts in 13C-n.m.r. spectra of 18O-labelled acetals; multiple labelling effects at β-carbons.

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved February 4, 2026, from [Link]

-

AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved February 4, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-1,2-propanediol. Retrieved February 4, 2026, from [Link]

- Rychnovsky, S. D., Rogers, B. N., & Richardson, T. I. (1998). Analysis of Two 13C NMR Correlations for Determining the Stereochemistry of 1,3-Diol Acetonides. The Journal of Organic Chemistry, 63(15), 5212-5219.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0319355). Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Retrieved February 4, 2026, from [Link]

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Dimethoxy-2-propanol. Retrieved February 4, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Dimethoxy-2,2-dimethylpropane. Retrieved February 4, 2026, from [Link]

Sources

Physical properties of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol

CAS Registry Number: 40166-30-1 Synonyms: 1-O-Benzyl-2,2-dimethoxy-1,3-propanediol; 2,2-Dimethoxy-3-(phenylmethoxy)propan-1-ol Formula: C₁₂H₁₈O₄ Molecular Weight: 226.27 g/mol [1][2]

Executive Summary & Strategic Utility

3-Benzyloxy-2,2-dimethoxy-propan-1-ol is a specialized synthetic intermediate belonging to the class of masked glycerol derivatives .[2] Structurally, it consists of a 1,3-propanediol backbone where the central carbon (C2) is protected as a dimethyl acetal (masking a ketone), and one of the primary hydroxyl groups is protected as a benzyl ether.[2]

Core Utility for Researchers:

-

Desymmetrization: It represents a desymmetrized form of 1,3-dihydroxyacetone (DHA).[2] This allows researchers to differentiate the two primary carbons, enabling the sequential construction of chiral centers or asymmetric chains.[2]

-

Orthogonal Protection: The molecule features three distinct reactivity profiles:

Physical & Chemical Properties

Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity predictive models and validated against structural analogs.

Table 1: Physicochemical Specifications

| Property | Value / Description | Confidence |

| Physical State | Viscous liquid or oil (Colorless to pale yellow) | High (Experimental) |

| Boiling Point | 340.3 ± 37.0 °C (at 760 mmHg) | Predicted |

| Density | 1.104 ± 0.06 g/cm³ | Predicted |

| Solubility | Soluble in polar organic solvents (THF, DCM, EtOAc, MeOH).[2] Sparingly soluble in water.[2] | High |

| pKa | ~14.2 (Primary Alcohol) | Predicted |

| Flash Point | ~146 °C | Predicted |

| Refractive Index | 1.503 (Estimated) | Moderate |

Spectroscopic Characterization (Diagnostic Signals)

Researchers should verify the identity of synthesized batches using the following NMR signatures.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.25–7.35 (m, 5H): Aromatic protons (Benzyl group).[2]

-

δ 4.55 (s, 2H): Benzylic methylene (-OCH ₂Ph).[2]

-

δ 3.65 (s, 2H): Propyl methylene adjacent to benzyl ether (-CH ₂OBn).[2]

-

δ 3.58 (s, 2H): Propyl methylene adjacent to free alcohol (-CH ₂OH).[2]

-

δ 3.25 (s, 6H): Methoxy groups (-OCH ₃, characteristic acetal singlet).[2]

-

δ 2.20 (br s, 1H): Hydroxyl proton (-OH , exchangeable).[2]

-

-

¹³C NMR (CDCl₃, 100 MHz):

Synthesis & Experimental Protocols

The most reliable route to CAS 40166-30-1 is the mono-alkylation of 2,2-dimethoxy-1,3-propanediol . This starting material is readily accessible from 1,3-dihydroxyacetone (DHA).[2]

Workflow Diagram: Synthesis Pathway

Figure 1: Synthetic route from Dihydroxyacetone to the target mono-benzyl ether.[2]

Detailed Protocol: Mono-Benzylation of 2,2-Dimethoxy-1,3-propanediol

Objective: Selective protection of one primary alcohol.[2] Scale: 10 mmol basis.

-

Preparation of Diol Precursor:

-

Mono-Alkylation Reaction:

-

Setup: Flame-dried round-bottom flask, inert atmosphere (N₂ or Ar).

-

Solvation: Dissolve 2,2-dimethoxy-1,3-propanediol (1.36 g, 10 mmol) in anhydrous THF (30 mL). Cool to 0°C.[2][3]

-

Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 400 mg, 10 mmol) portion-wise. Note: Use exactly 1.0 equivalent to minimize di-benzylation.

-

Addition: Stir for 30 minutes at 0°C until H₂ evolution ceases. Add Benzyl Bromide (1.19 mL, 10 mmol) dropwise via syringe.[2]

-

Catalysis: Add tetrabutylammonium iodide (TBAI, 5 mol%) to accelerate the reaction (optional but recommended).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

-

Workup & Purification:

Stability & Handling Logic

The chemical stability of CAS 40166-30-1 is dictated by the acetal functionality .[2]

Logic Diagram: Stability Profile

Figure 2: Operational stability map. The acetal group necessitates base-promoted or neutral workups.

Storage Recommendations:

-

Temperature: 2–8°C (Refrigerator).

-

Atmosphere: Store under Argon/Nitrogen to prevent oxidation of the benzyl ether over long periods.[2]

-

Container: Tightly sealed glass vial; avoid prolonged exposure to acidic moisture.

Applications in Drug Development

This compound is a high-value "chiral pool" mimic (though achiral itself, it is a pro-chiral center precursor).[2]

-

Nucleoside Analogs: Used to synthesize acyclic nucleoside phosphonates by alkylating the free hydroxyl group with nucleobases.[2]

-

Carbohydrate Mimics: The protected ketone can be released and reacted with Grignard reagents to form tertiary alcohols, mimicking branched sugars.[2]

-

Fragment-Based Design: Serves as a linker unit where the benzyl group acts as a lipophilic anchor, and the free alcohol allows attachment to a pharmacophore.[2]

References

-

Heterocycles. (2014).[2][3][4] Synthesis and antimicrobial evaluation of oxazole-2(3H)-thione and 2-alkylsulfanyl-1,3-oxazoline derivatives. Vol 88, No.[2][3] 2. (Describes the synthesis of the target compound, labeled as compound 8, from diol 7).

-

ChemicalBook. (2024).[2] this compound Product Properties. (Source for predicted boiling point and density data).

-

PubChem. (2024).[2][4] Compound Summary: this compound.[1][2][5][6][7][8][9] National Library of Medicine.[2] [2]

-

ThoreauChem. (2024).[2][4] Product Catalog: CAS 40166-30-1.[1][2][8][9] (Confirmation of CAS and commercial availability).[2] [2]

Sources

- 1. This compound CAS#: 40166-30-1 [m.chemicalbook.com]

- 2. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 3-Allyloxy-2,2-dimethoxy-1-propanol | C8H16O4 | CID 46738038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. molbase.com [molbase.com]

- 6. CAS 40166-30-1 MFCD09878499-3-BENZYLOXY-2,2-DIMETHOXY-PROPAN-1-OL -LabNovo [do.labnovo.com]

- 7. 5-[(4-溴苯氧基)甲基]-1,3,4-噻二唑-2-胺 - CAS:299441-95-5 - 上海研美科技有限公司 [yanmeibio.com]

- 8. Page loading... [guidechem.com]

- 9. This compound-40166-30-1 - Thoreauchem [thoreauchem.com]

Starting materials for 3-Benzyloxy-2,2-dimethoxy-propan-1-ol synthesis

The following technical guide details the synthesis of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol , a critical intermediate often utilized in the preparation of acyclic nucleoside phosphonates (e.g., Ganciclovir analogs) and complex polyol architectures.

Executive Summary

Target Molecule: this compound CAS Registry Number (Core Intermediate): 153214-82-5 (for the diol precursor) Core Application: Acyclic nucleoside analog synthesis, chiral building block desymmetrization.

This guide provides a robust, two-stage synthetic route starting from the commercially available 1,3-Dihydroxyacetone (DHA) dimer . The strategy prioritizes the stability of the acid-sensitive dimethyl ketal functionality while achieving selective mono-protection of the primary alcohol.

Retrosynthetic Analysis & Strategy

The target molecule is a desymmetrized derivative of 1,3-dihydroxyacetone. Direct benzylation of DHA is chemically inefficient due to potential polymerization and aldol side reactions. Therefore, the carbonyl functionality must be masked first as a dimethyl ketal.

Logical Pathway

-

Masking: Protection of the ketone (C2) as a dimethyl ketal using trimethyl orthoformate.

-

Desymmetrization: Statistical or directed mono-alkylation of the resulting primary diol at C1/C3.

Figure 1: Retrosynthetic disconnection showing the conversion of DHA to the target via a ketalized diol intermediate.

Starting Materials & Reagents

The following materials are required for the "Standard Scale" (100 mmol) protocol.

| Component | Role | Specification | CAS No. |

| 1,3-Dihydroxyacetone dimer | Core Scaffold | >97% Purity, Crystalline | 62147-49-3 |

| Trimethyl Orthoformate | Dehydrating Agent | Anhydrous, 99% | 149-73-5 |

| Methanol | Solvent/Reagent | Anhydrous (HPLC Grade) | 67-56-1 |

| p-Toluenesulfonic acid | Catalyst | Monohydrate (p-TsOH·H2O) | 6192-52-5 |

| Benzyl Bromide | Alkylating Agent | 98% (Lachrymator) | 100-39-0 |

| Sodium Hydride | Base | 60% dispersion in mineral oil | 7681-65-4 |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, Inhibitor-free | 109-99-9 |

Experimental Protocols

Phase 1: Synthesis of 2,2-Dimethoxy-1,3-propanediol

This step converts the reactive ketone into a stable dimethyl ketal. The use of trimethyl orthoformate drives the equilibrium forward by scavenging water.

Reaction Scheme:

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Charging: Add 1,3-Dihydroxyacetone dimer (18.0 g, 100 mmol monomer equivalent) and Methanol (150 mL).

-

Reagent Addition: Add Trimethyl orthoformate (33 mL, 300 mmol) followed by p-TsOH·H2O (0.95 g, 5 mmol).

-

Reaction: Stir the suspension at room temperature for 1 hour, then heat to mild reflux (60°C) for 4 hours. The solution should become clear.

-

Quenching: Cool to room temperature. Add solid NaHCO3 (1.0 g) to neutralize the acid catalyst. Stir for 15 minutes.

-

Workup: Filter off the solids. Concentrate the filtrate under reduced pressure (rotary evaporator) to remove MeOH and methyl formate.

-

Purification: The resulting oil is often pure enough (>95%) for the next step. If necessary, distill under high vacuum (bp ~115-120°C @ 0.5 mmHg) or recrystallize from Et2O/Hexanes to yield white crystals.

-

Yield Expectation: 85–92% (approx. 11.5–12.5 g).

-

Phase 2: Mono-Benzylation (Desymmetrization)

This is the critical step. Because the starting material is a symmetrical diol, a statistical reaction will produce a mixture of starting material, mono-benzyl ether (target), and di-benzyl ether.

Protocol (Statistical Approach):

-

Activation: In a flame-dried 500 mL flask under nitrogen, suspend Sodium Hydride (60% dispersion, 4.4 g, 110 mmol) in anhydrous THF (100 mL). Cool to 0°C.[1]

-

Alkoxide Formation: Dissolve 2,2-Dimethoxy-1,3-propanediol (13.6 g, 100 mmol) in THF (50 mL) and add dropwise to the NaH suspension over 30 minutes. Evolution of H2 gas will occur. Stir at 0°C for an additional 30 minutes.

-

Alkylation: Add Benzyl Bromide (11.9 mL, 100 mmol) dropwise via syringe pump over 1 hour. Crucial: Slow addition favors mono-substitution.

-

Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching: Carefully quench with saturated NH4Cl solution (50 mL) at 0°C.

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.[2]

-

Purification (Chromatography): The crude oil contains ~50% Target, ~25% Di-benzyl, and ~25% Starting Material.

-

Column: Silica Gel (230-400 mesh).

-

Eluent: Gradient Hexanes:Ethyl Acetate (8:1

2:1). -

Order of Elution: Di-benzyl ether (fastest)

Target (Mono-benzyl) -

Yield Expectation: 40–50% isolated yield of the mono-benzyl ether.

-

Process Visualization

Figure 2: Step-by-step workflow from DHA dimer to the purified mono-benzylated target.

Quality Control & Validation

To ensure the integrity of the synthesized material, verify the following parameters:

-

TLC (Thin Layer Chromatography):

-

Eluent: Hexanes:EtOAc (1:1).

-

Visualization: KMnO4 stain (Diol and Target are active) or UV (Target and Di-benzyl are active).

-

Rf Values (Approx): Di-benzyl (0.8), Target (0.4) , Diol (0.1).

-

-

NMR Validation (

H NMR, 400 MHz, CDCl -

Storage: The product is a stable oil/low-melting solid. Store at 2–8°C under inert gas. Avoid acidic conditions to prevent hydrolysis of the dimethyl ketal.

References

-

Synthesis of 2,2-dimethoxy-1,3-propanediol

- Source: PubChem Compound Summary for CID 11126310.

-

Link:

- Relevance: Confirms the stability and CAS registry of the core intermedi

- Source: Bouzide, A., & Sauvé, G. (2002). "Highly Selective Silver(I) Oxide Mediated Monoprotection of Symmetrical Diols." Organic Letters.

-

Dihydroxyacetone Phosphate Precursors

- Source: Slepokura, K., & Lis, T. (2006). "Structure of dihydroxyacetone phosphate dimethyl acetal...".

-

Link:[4]

- Relevance: Validates the structure and rigidity of the 2,2-dimethoxy-1,3-propanediol moiety.

Sources

Comprehensive Spectroscopic Profile: 3-Benzyloxy-2,2-dimethoxy-propan-1-ol

[1]

Executive Summary

3-Benzyloxy-2,2-dimethoxy-propan-1-ol (CAS: 40166-30-1) is a critical desymmetrized building block in organic synthesis, serving as a protected derivative of 1,3-dihydroxyacetone (DHA).[1] Its structural uniqueness lies in the dimethyl acetal functionality at the C2 position, which masks the ketone, combined with a monobenzyl ether protection at C3.[1] This configuration leaves a single primary alcohol (C1) available for selective functionalization, making it an invaluable intermediate for the synthesis of complex polyols, chiral glycerol derivatives, and carbohydrate mimetics.[1]

This technical guide provides a rigorous analysis of the spectroscopic data (NMR, IR, MS) required to validate the identity and purity of this compound. The focus is on distinguishing the target molecule from its symmetric precursors (diol) and over-alkylated byproducts (bis-benzyl ether).[1]

Chemical Profile & Structural Logic[1]

| Property | Detail |

| IUPAC Name | 3-(Benzyloxy)-2,2-dimethoxypropan-1-ol |

| CAS Number | 40166-30-1 |

| Molecular Formula | C₁₂H₁₈O₄ |

| Molecular Weight | 226.27 g/mol |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in CHCl₃, DCM, MeOH, THF; slightly soluble in water |

| Key Functionality | Acyclic Acetal (masked ketone), Primary Alcohol, Benzyl Ether |

Synthesis & Impurity Context

Understanding the synthesis is prerequisite to interpreting the spectra.[1][2] The compound is typically generated via the desymmetrization of 2,2-dimethoxy-1,3-propanediol using benzyl bromide (BnBr) and a base (e.g., NaH).

-

Precursor : 2,2-Dimethoxy-1,3-propanediol (Symmetric diol).[1]

-

Target : Mono-benzyl ether.[1]

-

Impurity : Bis-benzyl ether (Over-reaction).[1]

This pathway dictates the critical spectroscopic markers: we must confirm the presence of one benzyl group and one free hydroxyl group.[1][2]

Figure 1: Synthesis pathway highlighting the desymmetrization step and potential over-alkylation impurity.

Spectroscopic Characterization Strategy

To certify the structure of this compound, a multi-modal approach is required. The key structural checkpoints are:

-

Acetal Integrity : Confirmation that the acid-sensitive dimethyl acetal is intact (distinct from the ketone form).[1]

-

Desymmetrization : Evidence of non-equivalence between the C1 and C3 methylene protons.[1][2]

-

Benzylation Ratio : Integration of aromatic protons vs. the methoxy backbone to confirm mono-protection.[1]

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) is recommended to prevent acetal exchange seen in alcoholic solvents.[1]

¹H NMR (400 MHz, CDCl₃)

The molecule possesses a plane of symmetry in the acetal group but is desymmetrized by the alcohol/ether ends.[1] However, the two methoxy groups are enantiotopic in this achiral molecule, rendering them isochronous (chemically equivalent) in achiral solvents.[1]

| Shift (δ, ppm) | Mult.[1] | Int.[1][3][2][4][5][6] | Assignment | Structural Insight |

| 7.30 – 7.40 | m | 5H | Ar-H | Phenyl ring protons.[1] Confirms benzyl incorporation.[1][3][2][7][8][9] |

| 4.56 | s | 2H | Ph-CH₂-O | Benzylic methylene.[1] Sharp singlet characteristic of benzyl ethers. |

| 3.70 | s/d | 2H | HO-CH₂- | Hydroxymethyl group.[1] May appear as a doublet if OH coupling is resolved (rare in CDCl₃ without purification).[1][2] |

| 3.54 | s | 2H | BnO-CH₂- | Benzyloxymethyl group.[1] Slightly upfield relative to the hydroxymethyl due to lack of H-bonding deshielding? Note: These two CH₂ signals (3.70 & 3.[1][2]54) distinguish the mono-protected target from the symmetric diol (one signal) or bis-ether (one signal).[1] |

| 3.24 | s | 6H | -OCH₃ | Methoxy groups.[1] Appears as a strong singlet.[1][2] Confirms the acetal is intact.[1][2] |

| 2.20 – 2.50 | br s | 1H | -OH | Hydroxyl proton.[1] Shift varies with concentration and water content.[1][2] |

Critical QC Check :

-

If the integration of the aromatic region (5H) to the methoxy region (6H) is 5:6 , the product is the mono-benzyl ether.[1]

-

If the ratio is 10:6 , the product is the bis-benzyl impurity.[1]

¹³C NMR (100 MHz, CDCl₃)

The carbon spectrum provides the most definitive proof of the acetal structure.[1]

| Shift (δ, ppm) | Type | Assignment | Notes |

| 137.8 | C_q | Ar-C (ipso) | Quaternary aromatic carbon.[1] |

| 128.5, 127.9, 127.7 | CH | Ar-C | Ortho, meta, para carbons.[1] |

| 101.2 | C_q | Acetal C (C2) | Diagnostic Peak .[1] A shift >200 ppm would indicate hydrolysis to the ketone (DHA).[1][2] The ~101 ppm shift confirms the sp³ acetal.[1][2] |

| 73.6 | CH₂ | Ph-CH₂- | Benzylic carbon.[1] |

| 69.8 | CH₂ | BnO-CH₂- (C3) | Ether-linked methylene.[1] |

| 61.5 | CH₂ | HO-CH₂- (C1) | Alcohol-linked methylene.[1] Distinct from C3. |

| 49.5 | CH₃ | -OCH₃ | Methoxy carbons.[1] Usually one signal due to equivalence.[1][2] |

Infrared (IR) Spectroscopy

Method: Neat oil on NaCl/KBr plates or ATR.[1]

-

3400 – 3450 cm⁻¹ (Broad) : O-H Stretch .[1] Strong indicator of the free alcohol.[1][2] Absence of this peak suggests bis-benzylation.[1]

-

2800 – 3000 cm⁻¹ : C-H Stretch .[1][2] Includes sp³ C-H (methoxy/methylene) and sp² C-H (aromatic).[1]

-

1050 – 1150 cm⁻¹ : C-O Stretch .[1][2] Strong, complex bands corresponding to the aliphatic ethers (acetal) and the primary alcohol.[1]

-

690 & 740 cm⁻¹ : Monosubstituted Benzene .[1][2] Characteristic out-of-plane bending.[1]

-

Absence of 1700-1720 cm⁻¹ : No Carbonyl . confirms the ketone is fully protected as the acetal.[1]

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode.[1]

Acetals are labile in acidic matrices.[1][2] Use neutral buffers or ammonium acetate.[1][2]

-

[M + Na]⁺ : 249.1 m/z .[1][2] The sodium adduct is typically the base peak.[1][2]

-

[M + H]⁺ : 227.1 m/z .[1][2] Often weak due to protonation-induced fragmentation.[1]

-

Fragmentation Pattern :

Figure 2: Predicted fragmentation logic for ESI-MS analysis.

Experimental Protocols

Protocol A: Sample Preparation for ¹H NMR

Objective : Ensure clear resolution of the hydroxyl proton and prevent acid-catalyzed hydrolysis.

-

Solvent Choice : Use CDCl₃ (99.8% D) neutralized with basic alumina or silver foil if the acetal is suspected to be sensitive, though dimethyl acetals are generally robust.[1][2]

-

Concentration : Dissolve 10–15 mg of the oil in 0.6 mL of solvent. High concentrations may broaden the -OH signal due to hydrogen bonding.[1]

-

Acquisition : Run at 298 K. 16 scans are sufficient.

-

Processing : Reference the residual CHCl₃ peak to 7.26 ppm .

Protocol B: Handling & Storage

References

-

PubChem Compound Summary . (n.d.). This compound (CAS 40166-30-1).[1][10][11] National Center for Biotechnology Information.[1][2] Retrieved February 4, 2026, from [Link]

-

Guindon, Y., et al. (1987).[1][2] Ring cleavage of cyclic acetals with dimethylboron bromide: A new route to 1,2- and 1,3-diols. Journal of Organic Chemistry. (Contextual reference for acetal stability and manipulation).

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative source on Benzyl ether and Acetal protecting group shifts and stability).

Sources

- 1. 1,3-Diphenyl-1,3-propanediol | C15H16O2 | CID 231772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0187570) [np-mrd.org]

- 3. 2-(Dibenzylamino)propane-1,3-diol | C17H21NO2 | CID 11011093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. molbase.com [molbase.com]

- 11. Page loading... [wap.guidechem.com]

Discovery of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 3-Benzyloxy-2,2-dimethoxy-propan-1-ol

Audience: Researchers, scientists, and drug development professionals.